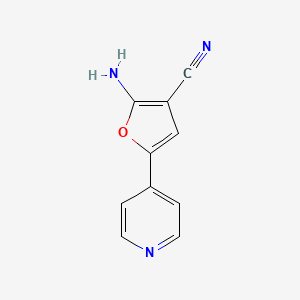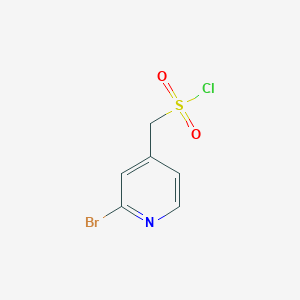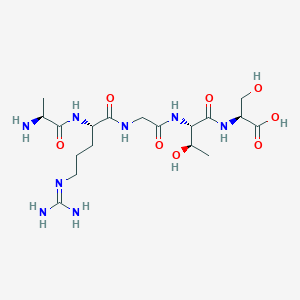![molecular formula C23H20FN3O3S B14170421 5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a complex organic compound that features a unique combination of functional groups, including a fluoroindole moiety, a biphenyl structure, and a thiadiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the fluoroindole derivative, followed by the formation of the biphenyl intermediate. The final step involves the cyclization reaction to form the thiadiazolidinone ring. Common reagents used in these reactions include halogenating agents, coupling reagents, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide may be explored for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for applications in electronics, coatings, and other high-performance materials.
作用機序
The mechanism of action of 5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. The fluoroindole moiety may interact with enzyme active sites or receptor binding pockets, while the biphenyl structure can enhance binding affinity through hydrophobic interactions. The thiadiazolidinone ring may participate in covalent bonding or redox reactions, contributing to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
6-Fluoroindolin-2-one: A simpler fluoroindole derivative with potential bioactivity.
1,1’-Biphenyl, 3-methyl-: A biphenyl compound with different substitution patterns.
(4′-Fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)methyl phenyl sulfide: A biphenyl derivative with a different functional group.
Uniqueness
5-((3’-(6-Fluoroindolin-1-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to its combination of a fluoroindole moiety, a biphenyl structure, and a thiadiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H20FN3O3S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
5-[[4-[3-(6-fluoro-2,3-dihydroindol-1-yl)phenyl]phenyl]methyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C23H20FN3O3S/c24-20-9-8-18-10-11-27(22(18)13-20)21-3-1-2-19(12-21)17-6-4-16(5-7-17)14-26-15-23(28)25-31(26,29)30/h1-9,12-13H,10-11,14-15H2,(H,25,28) |
InChIキー |
OZTZFUAEFBRCJJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=CC(=C2)F)C3=CC=CC(=C3)C4=CC=C(C=C4)CN5CC(=O)NS5(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)
![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)



![(E)-1-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-en-1-one](/img/structure/B14170367.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)






